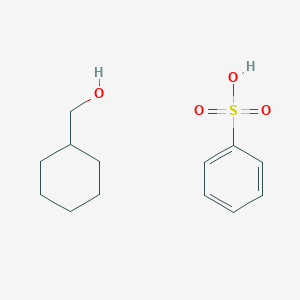
Benzenesulfonic acid;cyclohexylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;cyclohexylmethanol is a compound that combines the properties of benzenesulfonic acid and cyclohexylmethanol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and its role in various industrial applications . Cyclohexylmethanol, on the other hand, is an alcohol derived from cyclohexane, commonly used as a solvent and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid can be synthesized through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a sulfonic acid group (-SO3H) . Cyclohexylmethanol can be prepared by the hydrogenation of cyclohexanone or cyclohexyl acetate.
Industrial Production Methods
Industrial production of benzenesulfonic acid typically involves the use of sulfur trioxide and fuming sulfuric acid to achieve high yields and purity . Cyclohexylmethanol is produced on an industrial scale through catalytic hydrogenation processes, often using metal catalysts such as palladium or nickel.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;cyclohexylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group in cyclohexylmethanol can be oxidized to form cyclohexanone.
Reduction: Benzenesulfonic acid can be reduced to benzene under specific conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like ammonia (NH3) or alcohols (ROH) are used to form sulfonamides and esters, respectively.
Major Products
Oxidation: Cyclohexanone
Reduction: Benzene
Substitution: Sulfonamides, sulfonyl chlorides, and esters
Scientific Research Applications
Benzenesulfonic acid;cyclohexylmethanol has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an intermediate in the production of various chemicals
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of detergents, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid;cyclohexylmethanol involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons (H+) in aqueous solutions, making it a strong acid. The alcohol group in cyclohexylmethanol can participate in nucleophilic substitution reactions, forming various derivatives .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: An aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: Another aromatic sulfonic acid used as a catalyst in organic synthesis
Uniqueness
Benzenesulfonic acid;cyclohexylmethanol is unique due to the combination of the acidic properties of benzenesulfonic acid and the alcohol functionality of cyclohexylmethanol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile in various applications .
Properties
CAS No. |
62141-79-1 |
|---|---|
Molecular Formula |
C13H20O4S |
Molecular Weight |
272.36 g/mol |
IUPAC Name |
benzenesulfonic acid;cyclohexylmethanol |
InChI |
InChI=1S/C7H14O.C6H6O3S/c8-6-7-4-2-1-3-5-7;7-10(8,9)6-4-2-1-3-5-6/h7-8H,1-6H2;1-5H,(H,7,8,9) |
InChI Key |
QBYSVCULWTUITM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CO.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















